Home > Products > Screening Compounds P58080 > Pranedipine tartrate
Pranedipine tartrate -

Pranedipine tartrate

Catalog Number: EVT-1565343
CAS Number:
Molecular Formula: C26H34Cl2N2O12
Molecular Weight: 637.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pranedipine tartrate is derived from the racemic mixture of Pranedipine, which is synthesized from various chemical precursors. It belongs to the class of dihydropyridine calcium channel blockers, which are characterized by their ability to selectively block calcium channels, thus affecting cardiovascular function.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pranedipine tartrate involves several steps that utilize tartaric acid as a chiral auxiliary. A common method includes resolving the racemic mixture of Pranedipine to obtain its active enantiomer, followed by the formation of the tartrate salt.

  1. Starting Materials: The synthesis begins with the racemic Pranedipine, which can be derived from various synthetic routes involving dihydropyridine derivatives.
  2. Resolution Process: The racemic mixture is treated with D-(-)-tartaric acid in a suitable solvent (often methanol) to form the D-(-)-tartrate salt of Pranedipine.
  3. Purification: The resulting salt is purified through crystallization techniques, ensuring high enantiomeric purity and yield.

The process may involve heating the methanolic solution to promote salt formation, followed by cooling and filtration to isolate the product .

Molecular Structure Analysis

Structure and Data

Pranedipine tartrate has a complex molecular structure characterized by its dihydropyridine core. The molecular formula for Pranedipine tartrate can be represented as C19_{19}H22_{22}N2_{2}O6_{6}·C4_{4}H6_{6}O6_{6}, indicating the presence of both the active compound and its tartaric acid component.

  • Molecular Weight: Approximately 426.5 g/mol.
  • Structural Features: The structure includes a dihydropyridine ring, which is essential for its pharmacological activity, along with hydroxyl groups contributed by tartaric acid.
Chemical Reactions Analysis

Reactions and Technical Details

Pranedipine tartrate undergoes various chemical reactions typical for calcium channel blockers:

  1. Deprotonation: In physiological conditions, it can lose protons from its hydroxyl groups, affecting its solubility and bioavailability.
  2. Hydrolysis: In aqueous environments, it may hydrolyze to release Pranedipine and tartaric acid.
  3. Complex Formation: It can form complexes with metal ions, which may influence its pharmacodynamics.

These reactions are crucial for understanding its behavior in biological systems and optimizing its therapeutic efficacy .

Mechanism of Action

Process and Data

Pranedipine exerts its effects primarily through the blockade of L-type calcium channels located in cardiac and smooth muscle cells:

  1. Calcium Channel Blockade: By inhibiting these channels, Pranedipine reduces intracellular calcium levels.
  2. Vasodilation: This results in relaxation of vascular smooth muscle, leading to decreased peripheral resistance and lower blood pressure.
  3. Cardiac Effects: Additionally, it decreases myocardial contractility and oxygen demand, making it beneficial in managing angina pectoris.

The detailed mechanism involves conformational changes in the calcium channels that prevent calcium ions from entering the cells during depolarization .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for organic salts.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits different solubility profiles depending on pH, influencing its absorption characteristics.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Pranedipine tartrate is primarily used in clinical settings for:

  • Hypertension Management: Effective in lowering blood pressure through vasodilation.
  • Angina Treatment: Reduces chest pain associated with angina pectoris by decreasing myocardial oxygen demand.
  • Research Applications: Studied for potential effects on other cardiovascular conditions due to its mechanism of action.
Chemical and Pharmacological Profile of Pranidipine Tartrate

Structural Characteristics of 1,4-Dihydropyridine Derivatives

Pranidipine belongs to the 1,4-dihydropyridine (1,4-DHP) class of calcium channel blockers, characterized by a core structure featuring a dihydropyridine ring with aryl and ester substituents at the C4 and C3/C5 positions, respectively. The pharmacophoric requirements for calcium antagonism include:

  • An ortho- or meta-substituted aryl group at C4 (typically electron-withdrawing substituents like NO₂ in pranidipine)
  • Ester groups at C3 and C5 (frequently asymmetrical esters for optimized tissue selectivity)
  • Methyl groups at C2 and C6 to maintain planarity of the DHP ring [2] [9]

Pranidipine’s chemical structure (methyl (2E)-3-phenylprop-2-en-1-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) features a unique cinnamyl ester moiety at C3 and a methyl ester at C5. This asymmetry differentiates it from earlier symmetric DHPs like nifedipine and confers distinct physicochemical properties, including enhanced lipophilicity and membrane partitioning [9] [10]. The 3-nitrophenyl group at C4 enhances electron affinity, stabilizing the DHP ring and facilitating interaction with the receptor’s hydrophobic pocket [4].

Table 1: Structural Features of Key 1,4-Dihydropyridine Calcium Channel Blockers

CompoundC4 SubstituentC3 EsterC5 EsterKey Structural Attributes
Nifedipine2-NitrophenylCOOCH₃COOCH₃Symmetric ester; photolabile
Amlodipine2-Chlorophenyl-CH₂OCOCH₂CH₂NH₂-COOCH₂CH₃Basic amino side chain; long half-life
Pranidipine3-Nitrophenyl-COOCH₂CH=CHPh-COOCH₃Cinnamyl ester; enhanced lipophilicity
Nicardipine3-Nitrophenyl-COOCH₂CH₂N(CH₃)₂-COOCH₂CH₃Tertiary amino group; vascular selectivity

The DHP ring adopts a boat conformation in solution and when bound to the L-type calcium channel. X-ray crystallography studies confirm that the C4-aryl group occupies a pseudoaxial orientation, perpendicular to the DHP plane, which is critical for receptor binding. Ester carbonyl groups exhibit a cis orientation relative to the C5–C6 double bond, enabling hydrogen bonding with the α₁-subunit of the channel [4] [6].

Synthesis and Stereochemical Optimization of Pranidipine

Pranidipine is synthesized via a modified Hantzsch condensation, a multi-component reaction involving:

  • Ethyl 3-oxo-4-(prop-2-yn-1-yloxy)butanoate (β-ketoester derivative)
  • 3-Nitrobenzaldehyde
  • Methyl 3-aminocrotonate [5]

Barium nitrate catalyzes the cyclodehydration step under thermal conditions (90°C), yielding racemic pranidipine as a yellow solid in 65% yield. The reaction proceeds via Knoevenagel condensation, Michael addition, and intramolecular esterification [5].

As an unsymmetrically substituted DHP, pranidipine possesses a chiral center at C4, leading to two enantiomers with distinct pharmacological profiles. Resolution of racemic pranidipine demonstrates that the S-isomer is 50 times more potent than the R-isomer in inhibiting vascular calcium channels:

  • S-Pranidipine: pA₂ = 10.03 (isolated rat aorta)
  • R-Pranidipine: pA₂ = 8.36 [1]

Table 2: Pharmacological Asymmetry of Pranidipine Enantiomers

IsomerCalcium Channel Blocking Potency (pA₂)Antihypertensive Efficacy (SHR Model)Receptor Binding Affinity
S-Pranidipine10.03 ± 0.12Dose-dependent reduction (3–30 µg/kg i.v.)High affinity to DHP site
R-Pranidipine8.36 ± 0.09No significant effect50-fold lower affinity

Enantiomeric separation is achieved via diastereomeric salt formation using chiral acids (e.g., camphanic acid) or chromatographic methods. Unlike some DHPs (e.g., BAY K 8644 or PN 202-791), neither pranidipine enantiomer exhibits calcium agonist activity, confirming its classification as a pure antagonist [1] [4]. Stereochemical optimization focuses on maximizing the yield and enantiopurity of the S-isomer, leveraging enzymatic resolution or chiral auxiliaries during synthesis [4] [10].

Receptor Binding Dynamics: Voltage-Gated Calcium Channel Modulation

Pranidipine modulates L-type voltage-gated calcium channels (LTCCs), specifically the Cav1.2 subtype predominant in vascular smooth muscle. These channels comprise a pore-forming α₁C subunit (with four homologous domains, each containing six transmembrane segments) and auxiliary α₂δ, β, and γ subunits. The 1,4-DHP binding site resides in the interface between domains III and IV of the α₁C subunit, where pranidipine binds with nanomolar affinity [3] [6].

Mechanistically, pranidipine exhibits:

  • Voltage-dependent inhibition: Enhanced binding affinity during membrane depolarization due to conformational shifts in the channel’s inactivation state
  • Frequency-dependent blockade: Greater efficacy at higher stimulation frequencies due to preferential binding to open/inactivated channels
  • Allosteric modulation: Stabilization of the inactivated state via cooperative interactions with phenylalkylamine sites [3] [6]

Electrophysiological studies confirm pranidipine shifts the concentration-contraction curve for extracellular Ca²⁺ to the right in depolarized rat aorta. This effect correlates with reduced Ca²⁺ influx through LTCCs, relaxing vascular smooth muscle and reducing peripheral resistance. Pranidipine’s slow dissociation kinetics (due to its cinnamyl ester moiety) contribute to its long duration of action [1] [9].

Table 3: Selectivity Profile of Pranidipine Across Voltage-Gated Calcium Channels

Channel Typeα₁ SubunitPhysiological RolePranidipine Sensitivity
L-typeCav1.2Vascular smooth muscle contractionHigh (IC₅₀ = 1–10 nM)
T-typeCav3.1–3.3Pacemaking, hormone secretionLow (IC₅₀ > 10 µM)
N-typeCav2.2Neurotransmitter releaseInsensitive
P/Q-typeCav2.1Purkinje neuron firingInsensitive
R-typeCav2.3Dendritic calcium transientsInsensitive

Unlike non-DHP blockers (e.g., verapamil), pranidipine exhibits high vascular selectivity with minimal cardiac depression. This arises from:

  • State-dependent binding favoring depolarized vascular smooth muscle
  • Tissue-specific expression of channel isoforms
  • Lipophilicity-driven accumulation in vascular membranes [6] [7]Additionally, pranidipine enhances endothelial nitric oxide (NO) activity, augmenting vasodilation independent of calcium blockade. This occurs via increased NO bioavailability and cyclic GMP-mediated relaxation, providing a dual antihypertensive mechanism [9].

Properties

Product Name

Pranedipine tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;3-O-ethyl 5-O-methyl 2-[2-(2-aminoethoxy)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C26H34Cl2N2O12

Molecular Weight

637.5 g/mol

InChI

InChI=1S/C22H28Cl2N2O6.C4H6O6/c1-4-32-22(28)19-16(12-31-11-10-30-9-8-25)26-13(2)17(21(27)29-3)18(19)14-6-5-7-15(23)20(14)24;5-1(3(7)8)2(6)4(9)10/h5-7,18,26H,4,8-12,25H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

LKFLYCNXQSCXIV-LREBCSMRSA-N

Synonyms

(((amino-2-ethoxy)-2-ethoxy)methyl)-2-(dichloro-2',3'-phenyl)-4-ethoxycarbonyl-3-methoxycarbonyl-5-methyl-6-dihydro-1,4-pyridine
S 11568
S 12967
S 12968
S-11568
S-12967
S-12968

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCN.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.